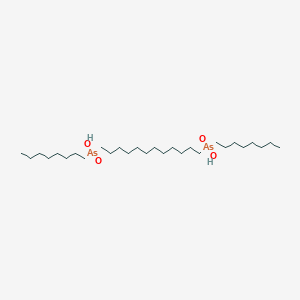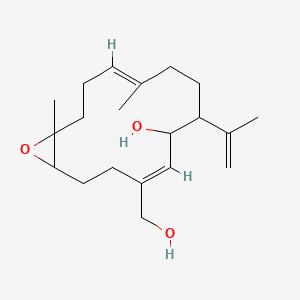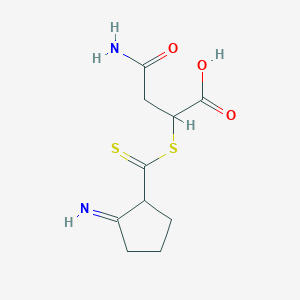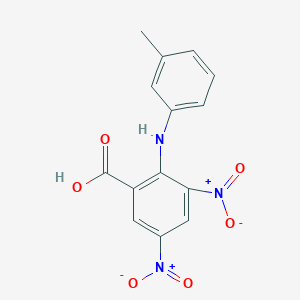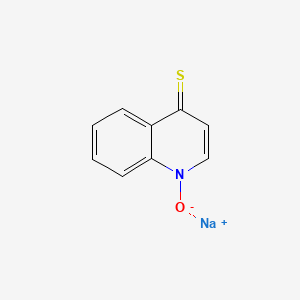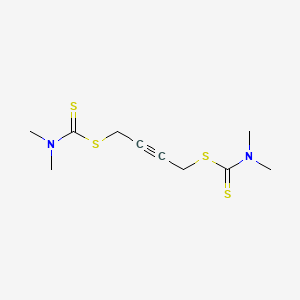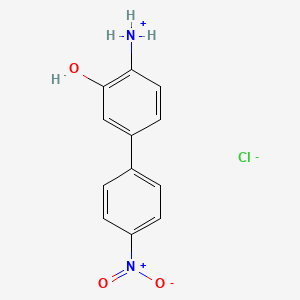
(1-Cyclohexylideneethoxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexylideneethoxy)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H22OSi. It contains a cyclohexylidene group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethoxy)(trimethyl)silane typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl enol ether, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction and improve product isolation .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclohexylideneethoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes to yield hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane or polymethylhydrosiloxane (PMHS) are used as reducing agents.
Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1-Cyclohexylideneethoxy)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organic molecules and as a protecting group for alcohols and amines .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules and the development of silicon-based drugs. Its unique chemical properties make it a valuable tool in medicinal chemistry for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. It is also employed in the semiconductor industry for the deposition of silicon-containing films .
Mécanisme D'action
The mechanism of action of (1-Cyclohexylideneethoxy)(trimethyl)silane involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical reactions, including radical-mediated reductions and electrophilic substitutions. The compound’s reactivity is primarily due to the electron-donating properties of the silicon atom, which stabilizes positive charges and facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Trimethylsilane: A simpler silane with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the cyclohexylidene group.
Triethylsilane: Another related compound with the formula (C2H5)3SiH, commonly used as a reducing agent in organic synthesis.
Uniqueness: (1-Cyclohexylideneethoxy)(trimethyl)silane is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler silanes like trimethylsilane and triethylsilane .
Propriétés
Numéro CAS |
64639-28-7 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
1-cyclohexylideneethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H2,1-4H3 |
Clé InChI |
VPBIDFSWGIFTQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


